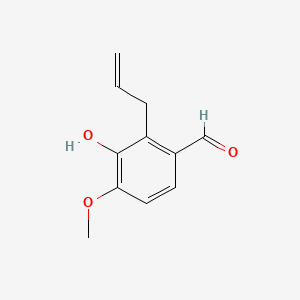

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Descripción general

Descripción

2-Allyl-3-hydroxy-4-methoxybenzaldehyde is a chemical compound . It is employed in the synthesis of Schiff base ligand . It is applied as a reactant in the synthesis of LPA1R antagonists used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .

Synthesis Analysis

The synthesis of this compound involves several steps . It can be synthesized by condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound undergoes several chemical reactions . For instance, it undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its purity, molecular formula, molecular weight, physical state at 20°C, and melting point .Aplicaciones Científicas De Investigación

Bioactive Zinc(II) Detection

2-Allyl-3-hydroxy-4-methoxybenzaldehyde has been utilized in the creation of a novel chemosensor for detecting bioactive zinc(II) ions. This chemosensor, synthesized through Schiff base condensation, exhibits high selectivity and sensitivity for Zn2+ ions, making it valuable in biological and environmental monitoring. The compound has demonstrated effective bioimaging applications in cancer cells due to its negligible toxicity and ability to enhance fluorescence upon binding with zinc ions (Patil et al., 2018).

Green Chemistry Applications

The compound is also significant in green chemistry. It has been used in a microwave-assisted conversion process of essential oil allylbenzenes into corresponding aldehydes. This method highlights an environmentally friendly pathway, emphasizing solventless reactions and efficient conversion processes (Luu et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is tyrosinase , an enzyme that catalyzes the oxidation of phenols . It is a potent tyrosinase inhibitor .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanin biosynthesis pathway . Tyrosinase is a key enzyme in this pathway, and its inhibition can lead to decreased melanin production .

Result of Action

The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This can have various effects at the molecular and cellular levels, depending on the context. For example, it could potentially be used to treat conditions related to excessive melanin production.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Allyl-3-hydroxy-4-methoxybenzaldehyde has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis . The nature of these interactions is likely due to the compound’s structural features, which allow it to bind to the active sites of these enzymes and inhibit their activity .

Cellular Effects

At the cellular level, this compound has been shown to disrupt cell wall integrity and increase cell membrane permeability . It also inhibits respiration, which could potentially affect various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its ability to inhibit tyrosinase suggests that it may bind to the active site of this enzyme and prevent it from catalyzing its substrate .

Metabolic Pathways

Given its structural similarity to vanillin, it may be involved in similar metabolic pathways .

Propiedades

IUPAC Name |

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUCNBJIIJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)